Ostabolin

Description

Propriétés

IUPAC Name |

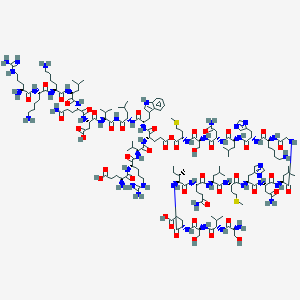

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C162H270N50O46S2/c1-21-86(18)130(211-143(240)101(42-47-124(223)224)190-154(251)117(75-215)207-157(254)127(83(12)13)208-133(230)93(168)73-213)159(256)193-100(41-45-119(170)217)139(236)197-107(60-80(6)7)145(242)191-103(49-56-259-19)141(238)202-112(65-89-71-178-77-184-89)149(246)204-113(66-120(171)218)150(247)195-105(58-78(2)3)134(231)182-72-122(220)185-95(35-24-27-51-163)135(232)201-111(64-88-70-177-76-183-88)148(245)198-108(61-81(8)9)146(243)203-114(67-121(172)219)151(248)206-116(74-214)155(252)194-104(50-57-260-20)160(257)258-126(227)48-43-102(192-156(253)128(84(14)15)209-142(239)98(38-31-55-180-162(175)176)187-132(229)92(167)39-46-123(221)222)140(237)200-110(63-87-69-181-94-34-23-22-32-90(87)94)147(244)199-109(62-82(10)11)153(250)212-158(255)129(85(16)17)210-152(249)115(68-125(225)226)205-138(235)99(40-44-118(169)216)189-144(241)106(59-79(4)5)196-137(234)97(37-26-29-53-165)188-136(233)96(36-25-28-52-164)186-131(228)91(166)33-30-54-179-161(173)174/h22-23,32,34,69-71,76-86,88-89,91-93,95-117,127-130,181,213-215H,21,24-31,33,35-68,72-75,163-168H2,1-20H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,182,231)(H,185,220)(H,186,228)(H,187,229)(H,188,233)(H,189,241)(H,190,251)(H,191,242)(H,192,253)(H,193,256)(H,194,252)(H,195,247)(H,196,234)(H,197,236)(H,198,245)(H,199,244)(H,200,237)(H,201,232)(H,202,238)(H,203,243)(H,204,246)(H,205,235)(H,206,248)(H,207,254)(H,208,230)(H,209,239)(H,210,249)(H,211,240)(H,221,222)(H,223,224)(H,225,226)(H4,173,174,179)(H4,175,176,180)(H,212,250,255)/t86-,88?,89?,91-,92-,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,127-,128-,129-,130-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZNHYPGOAWYLT-FISSOZIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)OC(=O)CCC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C162H270N50O46S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3718.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173833-08-4 | |

| Record name | parathyroid hormone (1-31)amide, human | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173833084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ostabolin in the Context of Parathyroid Hormone Analogs: an Academic Perspective

Historical Evolution of Parathyroid Hormone Research and Analog Development

Parathyroid hormone (PTH), an 84-amino acid peptide secreted by the parathyroid glands, plays a critical role in maintaining calcium and phosphate (B84403) homeostasis through its actions on bone, kidneys, and the small intestine. wikipedia.orgelifesciences.orgelifesciences.org Research into PTH and its physiological effects has a long history, driven by the need to understand and treat disorders of mineral metabolism, particularly hypoparathyroidism and hyperparathyroidism. wikipedia.orgoup.com

Early research focused on isolating and characterizing the native hormone. The understanding of PTH's mechanism of action advanced with the identification of its primary receptor, the type 1 parathyroid hormone receptor (PTH1R), which is highly expressed in bone and kidney cells. wikipedia.orgelifesciences.orgelifesciences.org The PTH1R is a class B G protein-coupled receptor (GPCR) that mediates PTH's effects on bone and mineral metabolism. elifesciences.orgelifesciences.org

The discovery that intermittent administration of PTH could stimulate bone formation, in contrast to the catabolic effects observed with continuous high levels of the hormone, marked a significant turning point in the therapeutic potential of PTH. This led to the development of PTH analogs, peptides designed to mimic or modulate the activity of native PTH, primarily for the treatment of osteoporosis. Analogs were developed to harness the anabolic effects of PTH on bone, aiming to increase bone mineral density and reduce fracture risk. elifesciences.orgelifesciences.orgnih.gov

Initial analog development focused on the N-terminal portion of PTH, as the first 34 amino acids (PTH(1-34)) were found to be sufficient for activating the PTH1R and exerting anabolic effects on bone. wikipedia.orgelifesciences.org Teriparatide, a recombinant human PTH(1-34), became a key therapeutic agent for osteoporosis. wikipedia.orgelifesciences.orgnih.gov Further research explored modifications to the PTH peptide sequence and structure to potentially improve pharmacokinetic profiles, enhance anabolic activity, or alter signaling pathways to favor bone formation over resorption. elifesciences.orggoogle.comresearchgate.net This included investigating truncated analogs, amidated versions, and peptides with amino acid substitutions or cyclizations. elifesciences.orggoogle.comgoogle.comgoogle.comgoogle.com

The development of PTH analogs has involved various synthesis techniques, including solid-phase peptide synthesis and recombinant DNA technology. google.comgoogle.comaiu.edu The goal has been to create peptides that selectively activate specific signaling pathways downstream of the PTH1R, such as the adenylyl cyclase pathway, while potentially reducing activation of pathways associated with bone resorption. google.comdovepress.com

Academic Classification and Nomenclature of Ostabolin Peptides

Ostabolin peptides are classified academically as synthetic analogs of parathyroid hormone, specifically derived from the N-terminal region of human PTH. They are designed to interact with the PTH1R and elicit biological responses relevant to bone metabolism. The nomenclature of these peptides reflects their origin from PTH and any structural modifications they may possess.

Ostabolin, also known as rhPTH(1-31)NH2, is a recombinant human parathyroid hormone analog consisting of the first 31 amino acids of human PTH with an amide group at the C-terminus. nih.govresearchgate.net This distinguishes it from the full-length PTH(1-84) and the more commonly known PTH(1-34) analog (teriparatide). The "rh" prefix indicates its recombinant origin, while "(1-31)NH2" specifies the sequence length and C-terminal amidation. nih.govresearchgate.net

Ostabolin-C, also known as [Leu27]-cyclo(Glu22-Lys26)-hPTH-(1-31)NH2 or ZT-031, is a modified form of Ostabolin. google.comdovepress.comresearchgate.netresearchgate.netnih.gov Its nomenclature indicates specific alterations compared to the linear Ostabolin peptide. "[Leu27]" signifies a substitution of the naturally occurring amino acid at position 27 with Leucine. google.comresearchgate.netnih.gov "cyclo(Glu22-Lys26)" denotes a cyclization between the Glutamic acid residue at position 22 and the Lysine residue at position 26, forming a lactam ring. google.comresearchgate.netnih.gov This cyclization introduces conformational constraints into the peptide structure. The "-hPTH-(1-31)NH2" part again specifies its origin from human PTH, the length of the sequence (1-31), and the C-terminal amidation. google.comresearchgate.netresearchgate.netnih.gov

These peptides are studied for their potential to stimulate osteoblasts via the PTH1R, aiming to promote bone formation. dovepress.comresearchgate.net Research findings indicate that Ostabolin and Ostabolin-C interact with the PTH1R, but their downstream signaling profiles may differ from other PTH analogs like teriparatide. For instance, Ostabolin-C has been reported to selectively stimulate adenylyl cyclase signaling without significantly activating phospholipase C, a characteristic that researchers hypothesized could lead to a more favorable safety profile by limiting certain side effects. google.comdovepress.com

Linear and Cyclized Analog Forms (e.g., Ostabolin, Ostabolin-C)

Ostabolin and Ostabolin-C represent two distinct structural forms of PTH(1-31) analogs: linear and cyclized.

Ostabolin (rhPTH(1-31)NH2) is a linear peptide chain comprising the first 31 amino acids of human PTH with a C-terminal amide group. nih.govresearchgate.net Its primary structure is a direct truncation and amidation of the N-terminus of native PTH. Preclinical studies with Ostabolin administered subcutaneously in ovariectomized rats demonstrated preservation and restoration of vertebral and femoral trabecular bone mass, showing comparable osteogenic effects to rhPTH(1-84). researchgate.net Oral formulations of Ostabolin have also been investigated, showing some effect on bone formation markers and lumbar spine BMD in postmenopausal women with osteoporosis, albeit less pronounced than subcutaneous teriparatide in one study. researchgate.netresearchgate.net A notable observation in some studies was that Ostabolin did not significantly increase bone resorption markers, a characteristic that differentiates it from some other PTH analogs. researchgate.netresearchgate.net

Ostabolin-C ([Leu27]-cyclo(Glu22-Lys26)-hPTH-(1-31)NH2) is a cyclized analog of Ostabolin. google.comdovepress.comresearchgate.netresearchgate.netnih.gov The cyclization between residues 22 and 26 imposes structural rigidity, which can influence receptor binding, activation, and metabolic stability. google.com This cyclic structure, along with the Leucine substitution at position 27 and C-terminal amidation, defines Ostabolin-C. google.comgoogle.comresearchgate.netresearchgate.netnih.gov Research into Ostabolin-C has explored its interaction with the PTH1R, noting its ability to stimulate adenylyl cyclase. dovepress.com Studies in cynomolgus monkeys showed that daily injections of Ostabolin-C stimulated bone formation and decreased indices of bone resorption. nih.gov In a Phase II trial in postmenopausal women with osteoporosis, Ostabolin-C treatment resulted in significant increases in lumbar spine and total hip BMD, accompanied by elevated bone formation markers, without a corresponding increase in bone resorption markers. researchgate.net The stability of Ostabolin-C formulations has also been a subject of research, particularly concerning oxidation of methionine residues at positions 8 and 18. google.com

The structural differences between linear Ostabolin and cyclized Ostabolin-C are hypothesized to contribute to potential differences in their pharmacological profiles, including receptor signaling bias and effects on bone remodeling markers. google.comdovepress.comresearchgate.netnih.gov

Here is a summary of the structural forms:

| Analog Name | Structural Type | Key Modifications |

| Ostabolin | Linear | hPTH(1-31) with C-terminal amidation (NH2) |

| Ostabolin-C | Cyclized | [Leu27], cyclo(Glu22-Lys26), hPTH(1-31)NH2 |

Synthetic Chemistry and Molecular Engineering of Ostabolin Analogs

Peptidomimetic Strategies for Ostabolin Design

Ostabolin is classified as a peptidomimetic, a molecule designed to mimic the biological function of a peptide while often possessing improved drug-like characteristics. sigmaaldrich.comnih.gov The design of Ostabolin and its analogs is rooted in the structure of native peptide growth hormone secretagogues like GHRP-6 and ghrelin. wikipedia.orgnih.govsuperiorpeptide.comwikipedia.org Peptidomimetic strategies involve incorporating non-natural structural elements into the peptide sequence to enhance properties such as resistance to enzymatic degradation, membrane permeability, and target receptor binding affinity. Key strategies employed in the design of Ostabolin peptidomimetics include the incorporation of D-amino acids and N-methylation of amide bonds. guidetopharmacology.orgwikipedia.orgsuperiorpeptide.comwikipedia.org These modifications aim to create molecules that retain the desired biological activity of the parent peptide while overcoming limitations such as poor oral absorption and rapid metabolism. wikipedia.orgsuperiorpeptide.comwikipedia.org

Solid-Phase Peptide Synthesis Methodologies for Ostabolin

The synthesis of Ostabolin and its peptide-based analogs is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). goalphalabs.comabcam.com SPPS is a well-established technique that allows for the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble solid support. This methodology is particularly advantageous for the synthesis of peptides and peptidomimetics due to its iterative nature, ease of purification, and potential for automation. abcam.com The process typically involves the coupling of protected amino acids, followed by deprotection steps, until the desired sequence is assembled on the resin. The final peptide or peptidomimetic is then cleaved from the solid support and purified. The application of SPPS is fundamental to accessing Ostabolin and its various structural analogs for further research and development. abcam.com

Structural Modifications and their Rationale (e.g., Amidation, Cyclization)

Molecular engineering of Ostabolin analogs involves various structural modifications to the peptide backbone and side chains to modulate their pharmacological profiles. These modifications are strategically introduced to influence properties such as metabolic stability, oral bioavailability, receptor binding affinity, and duration of action. guidetopharmacology.orgwikipedia.orgsuperiorpeptide.com

Key structural modifications and their rationales include:

Amidation: The C-terminus of peptide secretagogues is often amidated. This modification can increase the peptide's resistance to carboxypeptidase degradation, thereby improving its metabolic stability and potentially influencing receptor binding. guidetopharmacology.orgsuperiorpeptide.com

Cyclization: Introducing cyclic constraints into the peptide structure can lock the molecule into specific conformations. This can enhance receptor binding affinity and selectivity, as well as improve metabolic stability by reducing the flexibility of the peptide chain and making it less susceptible to enzymatic cleavage. guidetopharmacology.orgwikipedia.org

Incorporation of D-amino acids: Replacing natural L-amino acids with their D-isomers is a common peptidomimetic strategy. wikipedia.orgsuperiorpeptide.comwikipedia.orgresearchgate.net D-amino acids are not typically recognized by endogenous peptidases, leading to significantly increased resistance to enzymatic hydrolysis and thus improved metabolic stability and longer half-life. guidetopharmacology.orgwikipedia.orgsuperiorpeptide.comwikipedia.org Examples in GHRP-6 derived structures include D-Trp and D-Phe. wikipedia.orgresearchgate.net

N-methylation: Methylation of amide nitrogen atoms can alter the conformational flexibility of the peptide backbone and protect the amide bond from enzymatic cleavage. guidetopharmacology.orgwikipedia.orgsuperiorpeptide.com This modification can contribute to improved oral bioavailability and metabolic stability. wikipedia.orgsuperiorpeptide.comwikipedia.org

These targeted modifications, often used in combination, are essential tools in the molecular engineering of Ostabolin analogs to optimize their pharmacokinetic and pharmacodynamic properties. guidetopharmacology.org

| Structural Modification | Rationale / Effect | Relevant Examples (in context of GHS/Ostabolin analogs) |

| C-terminal Amidation | Increased resistance to carboxypeptidase degradation, improved metabolic stability. guidetopharmacology.orgsuperiorpeptide.com | Common in GHRP-6 and its analogs. superiorpeptide.com |

| Cyclization | Improved conformational stability, enhanced receptor binding, increased metabolic stability. guidetopharmacology.orgwikipedia.org | Mentioned as a strategy in GHS design. wikipedia.org |

| Incorporation of D-amino acids | Increased resistance to enzymatic degradation, improved metabolic stability, potential for improved oral bioavailability. guidetopharmacology.orgwikipedia.orgsuperiorpeptide.comwikipedia.orgresearchgate.net | D-Trp, D-Phe residues in GHRP-6 and Ostabolin analogs. guidetopharmacology.orgwikipedia.orgresearchgate.net |

| N-methylation | Altered conformational flexibility, protection from enzymatic cleavage, improved oral bioavailability and metabolic stability. guidetopharmacology.orgwikipedia.orgsuperiorpeptide.comwikipedia.org | Mentioned as a strategy in GHS design. guidetopharmacology.orgwikipedia.orgsuperiorpeptide.comwikipedia.org |

Molecular Pharmacology of Ostabolin: Receptor Interactions and Binding Selectivity

Parathyroid Hormone 1 Receptor (PTH1R) Binding Affinity and Specificity

The PTH1R mediates the biological actions of both parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) biorxiv.orgnih.govbiorxiv.org. Ligand binding to PTH1R is a complex process involving interactions with both the large extracellular domain (ECD) and the transmembrane domain (TMD) biorxiv.orgpsu.eduresearchgate.net. The ECD plays a critical role in initial ligand capture and contributes significantly to the high affinity and specificity of binding for peptide agonists like PTH and its analogs biorxiv.orgbiorxiv.orgpsu.edu. The C-terminal region of PTH and PTHrP is known to bind to the ECD, providing the proper orientation for the N-terminal portion of the ligand to engage with the TMD and induce receptor activation biorxiv.orgbiorxiv.orgpsu.edu.

Studies investigating the binding of PTH analogs to PTH1R have revealed that different ligands can exhibit varying affinities for distinct conformational states of the receptor nih.govelifesciences.org. While the specific binding affinity and specificity data for Ostabolin itself were not explicitly detailed in the provided search results beyond its identification as a PTH(1-31)amide nih.gov, research on related PTH and PTHrP analogs provides insights into the general principles governing their interaction with PTH1R. For instance, abaloparatide, a PTHrP analog, has been shown to bind with greater selectivity to certain PTH1R conformations compared to PTH(1-34) nih.gov. The structural determinants within the ligand, particularly in the N- and C-termini, and their interaction with specific domains of the PTH1R, including the ECD and the J-domain, are critical in determining binding affinity and influencing the downstream signaling outcomes biorxiv.orgpsu.eduresearchgate.net.

Ligand-Induced Receptor Conformations (R0 vs. RG States)

The PTH1R can adopt at least two distinct high-affinity conformational states that are pharmacologically distinguishable: the R0 state and the RG state nih.govbiorxiv.orgelifesciences.orgresearchgate.netescholarship.org. The R0 state represents a G protein-uncoupled receptor conformation, while the RG state corresponds to the G protein-coupled, high-affinity receptor conformation nih.govbiorxiv.orgescholarship.org. The selectivity of a ligand for these different conformational states is hypothesized to influence the duration and nature of the downstream signaling responses nih.govbiorxiv.orgelifesciences.org.

Ligands like full-length PTH and certain long-acting PTH analogs are understood to preferentially stabilize the R0 state, which is associated with prolonged signaling responses, including endosomal cAMP production nih.govbiorxiv.orgescholarship.org. In contrast, ligands such as PTHrP(1-36) or M-PTH(1-15) preferentially stabilize the RG state, leading to more transient signaling, primarily from the cell surface nih.govbiorxiv.orgescholarship.org. The differential binding selectivity of ligands for the R0 and RG states is considered a plausible mechanism contributing to biased agonism and the distinct pharmacological profiles observed among different PTH and PTHrP analogs nih.govelifesciences.org. For example, abaloparatide's greater selectivity for the RG conformation compared to PTH(1-34) is suggested to contribute to its more transient cAMP responses nih.gov.

Role of Beta-Arrestin in PTH1R Trafficking and Signaling Modulation

Beta-arrestins (β-arrestin1 and β-arrestin2) are multifunctional cytoplasmic proteins that play significant roles in regulating intracellular signaling through GPCRs, including the PTH1R researchgate.netresearchgate.net. Following agonist activation, PTH1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestins researchgate.net. Beta-arrestins have a dual role in PTH signaling: they can mediate receptor desensitization by uncoupling the receptor from G proteins, thereby attenuating classic GPCR signaling researchgate.net. Additionally, β-arrestins can act as ligand-regulated scaffolds, recruiting various intracellular proteins, such as components of the MAPK and ERK pathways, to the activated receptor complex researchgate.netresearchgate.net. This allows for the activation of signaling pathways independently of direct G protein coupling, contributing to biased signaling researchgate.netresearchgate.net.

The recruitment of β-arrestins to the PTH1R is triggered by both PTH(1-34) and PTHrP(1-34) biorxiv.org. Receptor activity-modifying protein 2 (RAMP2) has been shown to increase the recruitment of β-arrestin2 to the PTH1R in response to these ligands biorxiv.org. Furthermore, studies have indicated that an antibody binding to the extracellular domain of PTH1R can modulate β-arrestin 2 coupling, suggesting that interactions with the ECD can influence β-arrestin-mediated signaling and receptor trafficking memtein.com. Beta-arrestin recruitment has also been shown to be essential for promoting the anabolic bone effects observed with intermittent administration of recombinant PTH(1-34) in preclinical studies frontiersin.org.

Analysis of Receptor Extracellular Domain Interactions and Proteolytic Cleavage Effects

The extracellular domain (ECD) of PTH1R is a large N-terminal region essential for high-affinity ligand binding biorxiv.orgbiorxiv.orgpsu.eduresearchgate.net. It interacts with the C-terminal portion of peptide agonists like PTH and PTHrP, correctly orienting the ligand for interaction with the transmembrane domain biorxiv.orgbiorxiv.orgpsu.edu. The ECD itself consists of structural elements, including beta-strands and alpha-helical segments, constrained by disulfide bonds that are necessary for proper folding and ligand binding frontiersin.org.

Beyond its role in ligand binding, the ECD of PTH1R is subject to proteolytic cleavage by extracellular metalloproteinases, notably matrix metalloproteinase 14 (MMP14) frontiersin.orgnih.govelifesciences.orgresearchgate.netbiorxiv.org. This cleavage occurs within the first loop of the ECD, with identified cleavage sites around amino acid residues 56-63 and potentially another site around residues 90-100 frontiersin.orgnih.govelifesciences.org. Proteolytic cleavage of the ECD has been shown to affect the stability and signaling of the PTH1R frontiersin.orgnih.govresearchgate.netbiorxiv.org.

Research indicates that cleavage of the ECD can modulate PTH1R signaling specificity frontiersin.orgnih.govresearchgate.net. Specifically, a receptor mutant resistant to proteolytic cleavage exhibited reduced signaling through the Gs pathway and increased activation of the Gq pathway compared to the wild-type receptor frontiersin.orgnih.gov. This suggests that the integrity of the ECD and its susceptibility to cleavage can influence the biased signaling of PTH1R, potentially impacting the balance between anabolic (Gs-mediated) and other signaling outcomes frontiersin.orgnih.govelifesciences.org. The dynamic conformation of the ECD may also contribute to the biased agonism of class B GPCR ligands frontiersin.orgnih.gov.

Intracellular Signaling Cascades Mediated by Ostabolin

Adenylyl Cyclase/cAMP Pathway Activation

Activation of the PTH1R by agonists like Ostabolin leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgebi.ac.ukfrontiersin.org. This process is primarily mediated through the coupling of the activated receptor to the stimulatory G protein (Gs) alpha subunit wikipedia.org. The resulting increase in intracellular cAMP levels is a key event in the downstream signaling cascade wikipedia.orgebi.ac.uk.

The cAMP generated acts as a second messenger, primarily by activating protein kinase A (PKA) wikipedia.orgfrontiersin.org. This activation of the adenylyl cyclase/cAMP pathway is considered a predominant mechanism for promoting certain cellular responses, such as increasing osteoblast number and differentiation frontiersin.orguzh.chnih.gov. Studies have indicated that the cAMP pathway is significant for the anabolic actions of parathyroid hormone fragments in bone nih.gov.

| Pathway Component | Mechanism of Activation by Ostabolin Signaling | Downstream Effect |

| Adenylyl Cyclase | Stimulated via Gs alpha subunit coupling to activated PTH1R. wikipedia.orgebi.ac.ukfrontiersin.org | Increased production of cyclic AMP (cAMP). wikipedia.orgebi.ac.uk |

| cAMP | Accumulates due to adenylyl cyclase activity. wikipedia.orgebi.ac.uk | Activates Protein Kinase A (PKA). wikipedia.orgfrontiersin.org |

| PKA | Activated by increased cAMP levels. wikipedia.orgfrontiersin.org | Phosphorylates various downstream targets. researchgate.net |

Differential Activation of Gq-Protein and Phospholipase C Pathways

In addition to the Gs-mediated adenylyl cyclase/cAMP pathway, activation of the PTH1R can also lead to the activation of the Gq protein frontiersin.orgmdpi.com. The Gq alpha subunit, when activated, stimulates phospholipase C-beta (PLC-β) wikipedia.orgwikipedia.orgjax.org. PLC-β is a membrane-associated enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) wikipedia.orgwikipedia.orgyoutube.com.

| Pathway Component | Mechanism of Activation by Ostabolin Signaling | Downstream Effect |

| Gq Protein | Coupled to activated PTH1R. frontiersin.orgmdpi.com | Activates Phospholipase C-beta (PLC-β). wikipedia.orgwikipedia.orgjax.org |

| Phospholipase C-beta | Activated by Gq alpha subunit. wikipedia.orgwikipedia.orgjax.org | Hydrolyzes PIP2 into DAG and IP3. wikipedia.orgwikipedia.orgyoutube.com |

| IP3 | Produced from PIP2 hydrolysis. wikipedia.orgwikipedia.orgyoutube.com | Triggers release of intracellular calcium from ER stores. wikipedia.orgyoutube.com |

| DAG | Produced from PIP2 hydrolysis. wikipedia.orgwikipedia.orgyoutube.com | Activates Protein Kinase C (PKC) in conjunction with calcium. wikipedia.orgyoutube.com |

| Calcium | Released from ER stores by IP3. wikipedia.orgyoutube.com | Binds to calcium-binding proteins like calmodulin, altering enzyme activity. wikipedia.orgyoutube.com |

| PKC | Activated by DAG and calcium. wikipedia.orgyoutube.com | Phosphorylates various target proteins. researchgate.netyoutube.com |

Protein Kinase A (PKA) and CREB Signaling Axis

A major downstream effector of the adenylyl cyclase/cAMP pathway is Protein Kinase A (PKA) wikipedia.orgfrontiersin.org. Upon binding of cAMP, PKA is activated and can then phosphorylate a variety of target proteins, including the transcription factor cAMP response element-binding protein (CREB) researchgate.nettulane.edu. Phosphorylation of CREB at specific residues leads to its activation and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes tulane.edu.

The PKA/CREB signaling axis is crucial for mediating some of the anabolic effects of PTH and its analogs on bone nih.govtulane.edunih.gov. Studies have shown that PTH activation of CREB signaling is important for stimulating osteoblast differentiation nih.govtulane.edu. This pathway can influence the expression of genes involved in osteogenesis, such as BMP2 tulane.edu. Research indicates that PKA signaling is necessary for PTH-induced osteoblastogenesis nih.gov.

Mitogen-Activated Protein Kinase (MAPK-ERK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) subfamily, is another signaling cascade that can be activated by PTH1R agonists frontiersin.orgmdpi.comresearchgate.net. The MAPK-ERK pathway is a conserved signaling module that transmits signals from cell surface receptors to the nucleus, influencing processes such as cell proliferation, differentiation, and survival e-jbm.orgwikipedia.org.

Activation of the ERK pathway in osteoblasts has been linked to the regulation of their differentiation and bone formation elifesciences.orge-jbm.org. While the precise mechanisms by which Ostabolin or other PTH analogs consistently activate the MAPK-ERK pathway can be complex and potentially involve both G protein-dependent and -independent mechanisms, its involvement in mediating cellular responses to PTH1R activation has been reported frontiersin.orgresearchgate.net. β-arrestins have been suggested to play a role as scaffolds recruiting intracellular proteins, including MAPK and ERK, connecting to downstream PTH1R signaling researchgate.net.

Canonical Wnt/β-Catenin Signaling Pathway Modulation

The canonical Wnt/β-Catenin signaling pathway plays a critical role in bone metabolism, particularly in regulating the differentiation and proliferation of osteoblasts nih.govmdpi.com. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then co-transcribes target genes involved in osteogenesis nih.govmdpi.com.

There is evidence suggesting that PTH signaling, acting through PTH1R, can modulate the canonical Wnt/β-Catenin pathway researchgate.netnih.gov. Studies have shown that PTH can stabilize β-catenin molecules researchgate.netnih.gov. This interaction may contribute to the anabolic effects of PTH analogs on bone researchgate.netnih.gov. However, the interplay between PTH signaling and the Wnt/β-Catenin pathway is complex, with potential for both synergistic and sometimes inhibitory interactions depending on the context and downstream effectors involved, such as PKA researchgate.net.

Insulin-like Growth Factor-1 (IGF-1) Expression and Signaling

Insulin-like Growth Factor-1 (IGF-1) is a key anabolic factor in bone, promoting osteoblast proliferation, differentiation, and survival frontiersin.orgnih.gov. IGF-1 signaling is mediated through the IGF-1 receptor, a tyrosine kinase receptor that activates downstream pathways like PI3K/AKT and MAPK nih.govmdpi.com.

Activation of the PTH1R has been shown to influence IGF-1 levels and signaling nih.govuzh.ch. Increased levels of cAMP, a downstream effect of PTH1R activation, can result in higher levels of IGF-1 uzh.ch. Furthermore, studies investigating the effects of PTH peptides on human marrow stromal cells have indicated that PTH stimulates osteoblastogenesis, in part, by activating IGF signaling nih.gov. This suggests a potential link between Ostabolin-mediated PTH1R activation and the IGF-1 signaling axis, contributing to anabolic effects in bone.

Cellular and Tissue Level Mechanistic Responses to Ostabolin

Osteoblast Proliferation and Differentiation Modulation

Ostabolin, as a human parathyroid hormone (hPTH)-(1-31)NH2 analog, has been shown to stimulate the proliferation and differentiation of osteoblasts indiamart.com. Osteoblasts, the bone-forming cells, originate from bone marrow mesenchymal stem cells (MSCs) lipidmaps.orgnih.govnih.gov. Their differentiation is a complex process regulated by various factors, including hormones such as PTH lipidmaps.orgnih.govnih.gov. Intermittent administration of PTH, a mode of delivery relevant to the anabolic effects observed with such peptides, is reported to stimulate osteoblastogenesis and inhibit osteoblast apoptosis, leading to an increased number of osteoblasts nih.govwikidata.org. Wnt proteins also play a role in inducing the differentiation of mesenchymal stem cells towards the osteoblast lineage wikidata.org. The differentiation process involves a defined program of gene expression as cells progress through commitment, proliferation, and terminal differentiation stages lipidmaps.orgnih.govlipidmaps.org.

Regulation of Osteogenic Gene Expression

As osteoblasts differentiate, they express a characteristic set of osteogenic genes lipidmaps.orglipidmaps.org. These include genes encoding key proteins involved in bone matrix formation and mineralization, such as alkaline phosphatase (ALP), bone sialoprotein (BSP), type I collagen (COL1A1), osteocalcin (B1147995) (OCN), and osteopontin (B1167477) (OPN) lipidmaps.orglipidmaps.orgidrblab.cnmednexus.org. RUNX2 is recognized as a master transcription factor essential for initiating osteogenesis and regulating the expression of many osteoblast-specific genes, including Col1a1, Spp1 (encoding osteopontin), Bglap/Ocn (encoding osteocalcin), and Ibsp (encoding bone sialoprotein) idrblab.cnmednexus.org. Osterix (OSX) is another crucial transcription factor that guides the transcriptional activity towards mature osteoblasts and is involved in the mineralization process idrblab.cnscribd.com. Intermittent PTH administration is known to influence gene transcription through multiple signaling pathways springermedizin.de. Specifically, the anabolic effects of intermittent PTH involve the activation of survival signaling in osteoblasts, and the delay of osteoblast apoptosis is a significant contributor to the increased osteoblast number. This effect requires the Runx2-dependent expression of anti-apoptotic genes like Bcl-2 wikidata.org.

Extracellular Matrix Synthesis and Mineralization Processes

Osteoblasts are responsible for synthesizing the extracellular matrix (ECM) of bone, initially forming a non-mineralized tissue called osteoid lipidmaps.orgidrblab.cnnih.govwikipedia.org. The primary organic component of this matrix is type I collagen idrblab.cnnih.govwikipedia.org. Subsequently, mature osteoblasts facilitate the mineralization of the bone ECM through the deposition of hydroxyapatite (B223615) crystals lipidmaps.orgidrblab.cnnih.govwikipedia.org. This mineralization process involves the formation of crystals within matrix vesicles and is tightly controlled by various proteins, including alkaline phosphatase (ALP) idrblab.cnwikipedia.org. ALP activity is essential for providing the local phosphate (B84403) concentration required for mineral deposition wikipedia.org. Osteocalcin is expressed during the later stages of osteoblast differentiation and serves as an indicator of osteoblast synthetic activity idrblab.cnnih.gov. BSP promotes matrix mineralization, while OPN plays a role in regulating hydroxyapatite nucleation and crystal growth idrblab.cn. Studies on related PTH analogs and cyclic AMP signaling in bone marrow stromal cells suggest a link between this pathway, which is activated by PTH, and extracellular matrix mineralization springermedizin.deresearchpeptides.com.

Osteoclastogenesis and Bone Resorption Pathway Regulation (RANKL/OPG System)

Bone remodeling is a dynamic process that maintains skeletal health through a balance between bone resorption carried out by osteoclasts and bone formation by osteoblasts lipidmaps.orgwikidata.orgnih.govnih.govnih.govcenmed.comwikipedia.org. A key regulatory system governing osteoclastogenesis (the differentiation of osteoclasts) and bone resorption is the RANKL/RANK/OPG pathway nih.govnih.govnih.govcenmed.comwikipedia.org. RANKL, produced by osteoblasts, osteocytes, and other cell types, interacts with its receptor RANK on pre-osteoclasts, promoting their differentiation and activation into mature, multinucleated osteoclasts capable of bone resorption nih.govnih.govcenmed.comwikipedia.org. Osteoprotegerin (OPG), secreted by osteoblasts and B cells, acts as a soluble decoy receptor for RANKL, preventing RANKL from binding to RANK. This inhibition of the RANKL-RANK interaction suppresses osteoclastogenesis and bone resorption nih.govnih.govnih.govcenmed.comwikipedia.org. The balance between RANKL and OPG levels is crucial, with a higher RANKL/OPG ratio favoring increased bone resorption nih.govcenmed.com. PTH can influence this system nih.gov. Preclinical studies comparing Ostabolin's effects to PTH(1-34) indicated that Ostabolin stimulated bone formation with less effect on bone resorption than PTH(1-34) guidetopharmacology.org. Similarly, abaloparatide, a related PTH-related peptide analog, showed less stimulation of RANKL/OPG expression compared to teriparatide under transient treatment conditions guidetopharmacology.org. Continuous exposure to high levels of PTH can increase osteoclastogenesis and bone resorption by stimulating RANKL synthesis wikidata.org. Conversely, intermittent PTH administration generally has a less pronounced effect on bone resorption compared to continuous exposure wikidata.orgguidetopharmacology.org. PTH, acting through pathways like PKA-CREB, can decrease OPG levels, potentially promoting osteoclastogenesis springermedizin.de.

Effects on Osteocyte Function and Mechanosensing

Osteocytes are the most abundant cells in bone, embedded within the mineralized matrix, and are considered the primary mechanosensors of the skeleton mims.cominvivochem.comrnainter.orguni.lufishersci.no. They reside in lacunae and extend dendritic processes through canaliculi, forming an intricate network that allows communication with surface osteoblasts and osteoclasts wikidata.orgnih.govfishersci.no. Osteocytes sense mechanical forces, such as fluid shear stress generated by mechanical loading, and transduce these stimuli into biological signals that regulate bone remodeling mims.cominvivochem.comrnainter.orguni.lufishersci.no. These signals include the secretion of molecules like RANKL and sclerostin, which influence the activity of osteoblasts and osteoclasts wikidata.orgwikipedia.orginvivochem.comfishersci.no. Sclerostin, produced by osteocytes, is a potent inhibitor of bone formation by blocking the Wnt signaling pathway wikidata.orginvivochem.com. PTH has been shown to target osteocytes and decrease sclerostin expression springermedizin.de. This reduction in sclerostin levels can lead to an increase in Wnt signaling activity, thereby promoting osteoblastogenesis and bone formation springermedizin.de. Osteocytes play a significant orchestrating role in skeletal remodeling by integrating mechanical signals and coordinating the activities of bone-forming and bone-resorbing cells wikidata.orgfishersci.no.

Preclinical Research Models and in Vitro Methodologies for Ostabolin Studies

Ex Vivo Bone Organ Culture Systems (e.g., Rat Calvariae)

Ex vivo organ culture systems, such as those using fetal rat calvariae, provide a valuable platform for studying the direct effects of compounds on bone tissue in a controlled environment that preserves the complex interactions between different bone cell types. In the context of parathyroid hormone (PTH) analog research, these models are frequently used to assess bone resorption and formation activities. While extensive studies detailing Ostabolin's effects in rat calvarial cultures are not widely available in the retrieved literature, related research indicates that unlike teriparatide, Ostabolin does not appear to stimulate bone resorptive activity in ex vivo calvarial culture systems. sci-hub.seresearchgate.net This suggests a potentially different mechanism of action concerning the recruitment and activation of osteoclasts compared to other PTH analogs. sci-hub.seresearchgate.net These systems are crucial for dissecting the cellular and molecular events initiated by Ostabolin in an intact bone microenvironment, bridging the gap between isolated cell cultures and complex in vivo animal models.

In Vitro Cell Culture Models

Osteoblast Cell Lines (e.g., SaOS-2)

Osteoblast-like cell lines are fundamental tools for investigating the molecular mechanisms of anabolic agents. The human osteosarcoma cell line SaOS-2, which expresses osteoblastic characteristics, has been utilized in studies of PTH receptor signaling pathways relevant to Ostabolin's function. nih.govd-nb.info Research has shown that PTH analogs can modulate the expression of bone formation and resorption-related factors in these cells. d-nb.info Another cell line, the rat osteosarcoma ROS 17/2, was instrumental in demonstrating Ostabolin's specific signaling properties. Studies showed that Ostabolin and its analog, [Leu27]-cyclo(Glu22-Lys26)-hPTH(1-31)NH2, stimulated adenylyl cyclase (AC) in ROS 17/2 cells. nih.gov Notably, the stabilized analog had a significantly higher AC-stimulating ability compared to the parent Ostabolin molecule, highlighting the utility of these cell lines in structure-activity relationship studies. nih.gov

Mesenchymal Stem Cells (e.g., Human Marrow Stromal Cells, ST2 Cells)

Mesenchymal stem cells (MSCs), the progenitors of osteoblasts, are critical models for evaluating the osteogenic potential of anabolic agents. Studies on human bone marrow stromal cells (hMSCs) have provided significant insights into the effects of Ostabolin-C, a cyclic analog of Ostabolin. nih.govnih.gov Research has demonstrated that Ostabolin-C, along with other PTH peptides, stimulates osteoblast differentiation in hMSCs. nih.govnih.gov However, the response was found to be age-dependent. In hMSCs from younger individuals, PTH peptides significantly increased alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, whereas the effect was diminished in cells from older donors. nih.govnih.gov Similarly, PTH peptides stimulated the proliferation of hMSCs from young subjects but had no effect on cells from older individuals. nih.govnih.gov These findings underscore the importance of using primary cells like hMSCs to understand how patient-specific factors, such as age, may influence therapeutic responses to Ostabolin.

| Cell Type | Donor Age Group | Treatment | Key Finding |

| hMSCs | Younger (<50 years) | PTH1-34 | 67% increase in Alkaline Phosphatase activity. nih.gov |

| hMSCs | Elder (>55 years) | PTH1-34 | 18% increase in Alkaline Phosphatase activity. nih.gov |

| hMSCs | Younger (<50 years) | PTH1-34 | ~100% increase in cell number (proliferation). nih.gov |

| hMSCs | Elder (>55 years) | PTH1-34 | No significant effect on cell proliferation. nih.gov |

Co-culture Models for Osteoblast-Osteoclast Interactions

The anabolic action of PTH analogs is intrinsically linked to the "coupling" of bone formation to bone resorption, a process mediated by direct and indirect communication between osteoblasts and osteoclasts. jaypeedigital.com Osteoblasts, upon stimulation by PTH, are known to produce factors such as RANKL (Receptor Activator of Nuclear Factor-κB Ligand), which is essential for osteoclast differentiation and activity. jaypeedigital.comphysiology.org While the existing literature highlights this mechanism, specific studies employing osteoblast-osteoclast co-culture models to directly investigate the effects of Ostabolin were not identified in the search results. Such models would be invaluable for elucidating how Ostabolin modulates the balance of signaling between these two cell types, which could explain observations from ex vivo and in vivo models suggesting it has a lesser effect on bone resorption compared to other PTH fragments. sci-hub.seresearchgate.net

Advanced 3D Cell Culture and Organoid Models in Bone Research

Three-dimensional (3D) cell culture and organoid models represent the next frontier in bone research, offering a more physiologically relevant environment by mimicking the spatial organization and cell-matrix interactions of native bone tissue. These advanced systems could provide deeper insights into how Ostabolin influences osteoblast differentiation, matrix deposition, and mineralization in a tissue-like context. However, based on the available search results, specific studies utilizing 3D cell culture or organoid models to evaluate the effects of Ostabolin have not been reported. The application of these cutting-edge models in future research could significantly enhance the understanding of Ostabolin's anabolic mechanisms.

Animal Models for Bone Metabolism Research (e.g., Ovariectomized Rodents, β-Arrestin Knockout Mice)

Animal models are indispensable for evaluating the systemic effects of potential osteoporosis therapies on bone mass, structure, and strength. The ovariectomized (OVX) rodent, particularly the rat, is the most widely used and validated preclinical model for postmenopausal osteoporosis. researchgate.net Numerous studies have demonstrated Ostabolin's potent anabolic effects in this model. nih.govnih.gov Daily subcutaneous injections of Ostabolin in osteopenic OVX rats led to a significant increase in trabecular bone mass in the femur. sci-hub.senih.gov This was characterized by a thickening of trabeculae and an increase in the dry weight and calcium content of the bone. nih.gov A cyclized, more stable analog, [Leu27]-cyclo(Glu22-Lys26)-hPTH(1-31)NH2, was shown to be even more effective than the parent Ostabolin at stimulating trabecular bone growth in OVX rats. nih.gov

| Animal Model | Compound | Duration | Key Findings in Femur of OVX Rats |

| Ovariectomized Sprague-Dawley Rats | Ostabolin (hPTH-(1-31)NH2) | 6 weeks | Greatly thickened trabeculae; Increased dry weight and calcium content of trabecular bone. nih.gov |

| Ovariectomized Rats | Ostabolin-C ([Leu27]-cyclo(Glu22-Lys26)-hPTH(1-31)NH2) | Not specified | 1.4 to 2 times better stimulator of trabecular bone growth than Ostabolin. nih.gov |

Genetically modified animal models, such as β-arrestin knockout mice, are crucial for dissecting the specific signaling pathways involved in a drug's action. β-arrestins are proteins that regulate PTH receptor signaling. patsnap.com Studies on PTH have shown that the absence of β-arrestin 2 can alter the bone's response to continuous PTH stimulation, abrogating bone loss in male mice and promoting an anabolic response in female mice. patsnap.com While intermittent PTH administration (which is anabolic) in β-arrestin 2 null mice did not prevent the increase in osteoblast number, it led to an exaggerated osteoclast response, preventing a net gain in bone mass. nih.gov Although these studies did not use Ostabolin directly, they are highly relevant as Ostabolin is a PTH analog. Investigating Ostabolin in β-arrestin knockout mice could clarify the role of this specific signaling pathway in its anabolic and potentially uncoupled effects on bone remodeling.

Advanced Analytical Techniques and Omics Based Approaches in Ostabolin Research

Molecular Spectroscopic and Imaging Techniques for Cellular Analysis

Advanced imaging techniques are crucial for quantifying the structural effects of anabolic agents like Ostabolin on target tissues, particularly bone. Microcomputed Tomography (micro-CT) and histomorphometry are two primary methods used for this purpose, providing complementary macroscopic and microscopic structural data.

Microcomputed Tomography (micro-CT): This high-resolution imaging modality provides detailed three-dimensional (3D) analysis of bone architecture without destroying the sample. physio-pedia.com In the context of studying anabolic agents used for conditions like osteoporosis, micro-CT is employed to quantify changes in key structural parameters of both trabecular (spongy) and cortical (dense outer layer) bone. physio-pedia.comoup.com Androgens are known to influence bone maintenance and growth, in part by increasing cortical bone size. frontiersin.org Micro-CT analysis allows researchers to precisely measure these effects.

Histomorphometry: Bone histomorphometry offers a quantitative examination of bone at the cellular level from thinly sectioned bone biopsies. frontiersin.org This technique provides critical information on the dynamics of bone remodeling—the balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov Studies on the effects of glucocorticoids, which can induce osteoporosis, show that histomorphometry can reveal decreased bone formation rates and a reduced pool of osteoblasts. frontiersin.org Anabolic agents like Ostabolin would be expected to have opposing effects. Histomorphometry can directly measure parameters such as mineral apposition rate (the speed of new bone formation) and the number of active osteoblasts and osteoclasts on the bone surface, providing direct evidence of a compound's anabolic or anti-resorptive activity. nih.govwku.edu

The following table summarizes key parameters measured by these techniques in the assessment of anabolic effects on bone:

| Technique | Parameter Measured | Biological Significance |

| Micro-CT | Bone Volume Fraction (BV/TV) | Indicates the overall amount of bone within a given volume. |

| Trabecular Number (Tb.N) | Measures the number of trabeculae per unit length, reflecting bone connectivity. | |

| Trabecular Thickness (Tb.Th) | Quantifies the thickness of individual trabeculae. | |

| Cortical Thickness (Ct.Th) | Measures the thickness of the dense outer bone, crucial for mechanical strength. | |

| Histomorphometry | Mineral Apposition Rate (MAR) | Indicates the rate of new mineralized bone formation by osteoblasts. |

| Osteoblast Surface (Ob.S/BS) | The percentage of bone surface covered by active osteoblasts. | |

| Osteoclast Surface (Oc.S/BS) | The percentage of bone surface covered by active bone-resorbing osteoclasts. | |

| Bone Formation Rate (BFR/BS) | A dynamic measure of the total amount of new bone formed over a specific period. |

Gene Expression Profiling and Transcriptomic Analysis

The physiological effects of Ostabolin, like other anabolic steroids, are initiated at the molecular level through the modulation of gene expression. d-nb.info By binding to the androgen receptor (AR), these compounds act as transcription factors that alter the rate at which specific genes are transcribed into RNA. d-nb.infojst.go.jp Transcriptomic analysis, particularly through high-throughput RNA sequencing (RNA-Seq), allows for a comprehensive, unbiased survey of these changes across the entire genome. d-nb.inforesearchgate.net

When studying the effects of an AAS on skeletal muscle, RNA-Seq can identify thousands of differentially expressed genes. d-nb.inforesearchgate.net These genes are often involved in critical hypertrophic processes. For example, studies on AAS users have identified changes in the expression of genes central to muscle growth and repair, such as those in the IGF-1, Notch, and Wnt signaling pathways. jst.go.jpmadbarn.com

Key findings from transcriptomic studies of AAS effects on muscle include:

Upregulation of Myogenic Genes: Increased expression of genes like MYOD and MYOG, which are master regulators of muscle cell differentiation. madbarn.com

Modulation of Growth Factor Signaling: Alterations in the expression of insulin-like growth factor 1 (IGF1) and its associated binding proteins, a key pathway for muscle protein synthesis. madbarn.com

Regulation of Structural and Contractile Proteins: Changes in the transcription of genes encoding proteins like actin and myosin, which form the fundamental machinery of muscle fibers.

This type of analysis provides a detailed molecular blueprint of how a compound like Ostabolin drives anabolic processes in target tissues.

Proteomic and Metabolomic Investigations of Cellular Responses

While transcriptomics reveals the genetic intent, proteomics and metabolomics provide a direct snapshot of the functional cellular response by analyzing proteins and small-molecule metabolites, respectively. researchgate.net

Proteomic Investigations: Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of Ostabolin research, proteomic analysis of muscle tissue can identify specific proteins whose abundance changes in response to the steroid. A study examining muscle biopsies from long-term AAS users via two-dimensional difference gel electrophoresis (2D-DIGE) identified significant alterations in the muscle protein profile. researchgate.net The analysis revealed changes primarily in structural proteins, such as different isoforms of myosin heavy chain, which are fundamental to muscle fiber type and contractile properties. researchgate.net This approach directly confirms that the genetic changes observed in transcriptomics translate into functional alterations in the cellular protein landscape.

Metabolomic Investigations: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. nih.govmdpi.com Anabolic steroids profoundly impact cellular metabolism to support tissue growth. d-nb.info Untargeted metabolomics, often using high-resolution mass spectrometry, can identify hundreds to thousands of metabolites in biological samples like plasma or tissue. researchgate.net Studies on individuals undergoing testosterone depletion and supplementation have shown significant shifts in metabolic pathways. researchgate.net

Key metabolic signatures associated with androgenic activity include:

Amino Acid Metabolism: Changes in the levels of branched-chain amino acids (BCAAs), which are essential for muscle protein synthesis. nih.gov

Carnitine Metabolism: Alterations in carnitine and its derivatives, which are vital for transporting fatty acids into mitochondria for energy production—a process essential to fuel increased anabolic activity. researchgate.net

Lipid Metabolism: Widespread changes in fatty acids and related lipid molecules, reflecting the role of androgens in modulating body composition. nih.gov

The following table illustrates the types of molecules analyzed and the insights gained from these omics approaches:

| Omics Approach | Molecules Analyzed | Key Insights into Anabolic Action |

| Proteomics | Proteins (e.g., Myosin, Actin, Enzymes) | Identifies functional changes in structural components, metabolic enzymes, and signaling proteins. |

| Metabolomics | Metabolites (e.g., Amino Acids, Lipids, Carnitines) | Reveals shifts in cellular energy production, substrate utilization, and biosynthetic pathways. |

Pathway-Based Computational Analysis of High-Throughput Data

The vast datasets generated by transcriptomic, proteomic, and metabolomic studies require sophisticated computational methods for interpretation. Pathway-based analysis is a key bioinformatic approach used to understand the broader biological context of the molecular changes. Instead of focusing on individual genes or proteins, this method identifies entire biological pathways or networks that are significantly affected.

Gene Ontology (GO) and KEGG (Kyoto Encyclopedia of Genes and Genomes) are two of the most common databases used for this purpose. An analysis of differentially expressed genes from muscle tissue exposed to an AAS might reveal enrichment in pathways such as:

AR Signaling Pathway: Directly confirming the mechanism of action. nih.gov

PI3K-Akt-mTOR Pathway: A central regulator of cell growth and protein synthesis, often activated by anabolic stimuli.

Wnt Signaling Pathway: Involved in myogenesis (muscle formation). jst.go.jp

Focal Adhesion & ECM-receptor interaction: Pathways related to cell structure, adhesion, and communication with the extracellular matrix, which are critical during tissue growth and remodeling.

This computational approach distills complex high-throughput data into a functional summary, highlighting the core biological processes modulated by the compound. oup.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to understand how a molecule's chemical structure correlates with its biological activity. For anabolic steroids like Ostabolin (ethylestrenol), SAR studies have been crucial in the effort to dissociate the desired anabolic (muscle- and bone-building) effects from the often-undesirable androgenic (masculinizing) effects.

Ostabolin belongs to the 19-nortestosterone (nandrolone) family of steroids. Key structural modifications and their impact on activity are well-documented:

Removal of the C-19 Methyl Group: The defining feature of 19-nortestosterone derivatives (like nandrolone and ethylestrenol) is the absence of the methyl group at the C-19 position that is present in testosterone. This modification generally increases the ratio of anabolic to androgenic activity.

17α-Alkylation: Ostabolin has a 17α-ethyl group. The addition of a small alkyl (methyl or ethyl) group at the C17α position is a critical modification that prevents the steroid from being rapidly metabolized and inactivated by the liver. This structural feature confers oral bioavailability, allowing the compound to be effective when taken by mouth.

Lack of a 3-Keto Group: Ethylestrenol is a 3-deketo steroid, meaning it lacks the ketone group at the C-3 position common to many other steroids like testosterone and nandrolone. This modification influences its binding affinity and metabolic profile.

SAR studies show that these specific structural features have a profound impact on how the molecule interacts with the androgen receptor and other proteins. For instance, ethylestrenol itself has a very low binding affinity for the androgen receptor, at less than 2% of that of dihydrotestosterone. nih.gov It is considered a prodrug that is metabolized in the body to the more active norethandrolone. nih.gov The low affinity of the parent compound highlights the complexity of SAR, where metabolic activation can be a key determinant of the ultimate biological effect.

The table below summarizes key structural features of Ostabolin and their functional consequences based on SAR principles.

| Structural Feature of Ostabolin (Ethylestrenol) | Comparison Compound | Functional Consequence |

| Lacks C-19 Methyl Group | Testosterone | Increases the anabolic-to-androgenic ratio. |

| Has 17α-Ethyl Group | Nandrolone | Prevents rapid liver metabolism, conferring oral activity. |

| Lacks 3-Keto Group | Norethandrolone | Contributes to very low initial binding affinity for the androgen receptor. nih.gov |

Comparative Molecular Pharmacology of Ostabolin with Other Pth Analogs

Distinctions in Mechanistic Action from Teriparatide (rhPTH(1-34)) and rhPTH(1-84)

The primary mechanism of action for PTH analogs involves their interaction with the PTH receptor type 1 (PTH1R), a G protein-coupled receptor. However, the downstream signaling pathways activated by these analogs can differ, leading to distinct biological responses.

Ostabolin, which is the amidated form of the 1-31 amino acid sequence of human PTH (hPTH(1-31)NH2), exhibits a more selective signaling mechanism compared to Teriparatide (recombinant hPTH(1-34)) and the full-length recombinant hPTH(1-84). researchgate.net Research indicates that Ostabolin is a potent stimulator of the adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP). researchgate.net This is in contrast to Teriparatide and rhPTH(1-84), which activate both the adenylyl cyclase and the phospholipase C (PLC) pathways. mdpi.com The activation of PLC by the longer PTH fragments results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activates protein kinase C (PKC). The exclusive activation of the AC/cAMP pathway by Ostabolin suggests a more targeted mechanistic action on bone formation.

| PTH Analog | Adenylyl Cyclase (AC) / cAMP Pathway Activation | Phospholipase C (PLC) / PKC Pathway Activation |

|---|---|---|

| Ostabolin (hPTH(1-31)NH2) | Yes | No |

| Teriparatide (rhPTH(1-34)) | Yes | Yes |

| rhPTH(1-84) | Yes | Yes |

Comparison of Receptor Selectivity and Signaling Bias with Abaloparatide (PTHrP Analogs)

The PTH1R can exist in different conformational states, primarily the R0 and RG conformations, which can be preferentially bound by different ligands, leading to biased signaling. Abaloparatide, an analog of PTH-related protein (PTHrP), demonstrates a notable selectivity for the RG conformation of the PTH1R. nih.govresearchgate.net This preferential binding to the RG state is associated with a more transient and rapid stimulation of cAMP signaling. nih.govfrontiersin.org This transient signaling is thought to contribute to Abaloparatide's favorable anabolic window, with a potent effect on bone formation and a lesser effect on bone resorption and calcium mobilization. researchgate.net

In contrast, Teriparatide has a higher affinity for the R0 conformation, which results in a more sustained signaling response. researchgate.net While direct comparative studies on the receptor conformation selectivity of Ostabolin are limited, its described mechanism of predominantly stimulating bone formation with a reduced impact on bone resorption suggests a signaling profile that may share similarities with the transient signaling of Abaloparatide. researchgate.net The effects of Ostabolin on bone turnover, which appear to be anabolic with less stimulation of resorption, are to some extent similar to those of Abaloparatide. nih.gov

| PTH Analog | Preferential PTH1R Conformation | cAMP Signaling Duration |

|---|---|---|

| Ostabolin (hPTH(1-31)NH2) | Information not available | Presumed to be more transient |

| Teriparatide (rhPTH(1-34)) | R0 | Sustained |

| Abaloparatide | RG | Transient |

Differential Effects on Cellular Signaling Pathways and Bone Remodeling Outcomes

The differences in receptor activation and downstream signaling translate into distinct effects on bone remodeling at the cellular level. Intermittent administration of PTH analogs preferentially stimulates osteoblastic bone formation over osteoclastic bone resorption.

Ostabolin has been shown to stimulate bone formation markers, such as P1NP and osteocalcin (B1147995), with a notable lack of a significant increase in bone resorption markers. researchgate.net This suggests a decoupling of bone formation from resorption, which is a desirable characteristic for an anabolic agent. In a phase II trial, oral Ostabolin led to a weaker increase in bone formation markers compared to subcutaneous Teriparatide, but this was balanced by the absence of an increase in bone resorption. researchgate.net

Abaloparatide also demonstrates a more favorable balance of bone turnover, with a potent stimulation of bone formation markers and a lesser increase in bone resorption markers compared to Teriparatide. nih.govnih.gov Studies have shown that Abaloparatide has a markedly lower EC50 for cAMP formation and β-arrestin recruitment than Teriparatide, indicating a more potent and efficient signaling through these pathways. nih.govnih.gov In contrast, Teriparatide's broader signaling profile, including PKC activation, may contribute to a more pronounced stimulation of both osteoblasts and osteoclasts. nih.gov

| PTH Analog | Effect on Bone Formation Markers (e.g., P1NP, Osteocalcin) | Effect on Bone Resorption Markers (e.g., CTx) |

|---|---|---|

| Ostabolin (hPTH(1-31)NH2) | Increase | No significant increase |

| Teriparatide (rhPTH(1-34)) | Increase | Increase |

| Abaloparatide | Increase | Less pronounced increase compared to Teriparatide |

Structure-Function Relationship Comparisons Across Analogs

The structural differences between Ostabolin, Teriparatide, and Abaloparatide are fundamental to their distinct pharmacological properties. Ostabolin is a shorter fragment (1-31) compared to Teriparatide (1-34). This truncation at the C-terminus is responsible for its inability to activate the PLC pathway, highlighting the importance of amino acids 32-34 for this particular signaling cascade.

A cyclic version of Ostabolin, known as Ostabolin-C, incorporates a lactam bridge. This modification introduces a conformational constraint, which can enhance the stability and potency of the peptide.

Abaloparatide is an analog of PTHrP and has significant sequence differences compared to PTH-derived analogs like Ostabolin and Teriparatide, particularly in the mid-region of the peptide. These amino acid substitutions are responsible for its selective binding to the RG conformation of the PTH1R and its unique signaling properties. researchgate.net The structure-function relationships of these analogs underscore how subtle changes in amino acid sequence and conformation can lead to significant differences in their molecular pharmacology and, ultimately, their clinical effects on bone metabolism.

Emerging Research Avenues and Unresolved Questions for Ostabolin

Elucidating Novel Molecular Targets and Potential Off-Target Interactions

While Ostabolin is understood to interact with the PTH receptor (PTH1R), research is ongoing to fully elucidate its molecular targets and identify any potential off-target interactions. PTH binding to PTH1R activates multiple signaling pathways, including MAPK-ERK and PKA pathways, which are crucial for bone formation. researchgate.net The specific downstream pathways activated by Ostabolin and how they differ from or overlap with those activated by other PTH analogs like teriparatide are areas of active investigation. Understanding these interactions is critical for maximizing the desired anabolic effects on bone while minimizing unintended effects on other tissues or cellular processes.

Advanced Mechanistic Studies on Anabolic Window and Coupling Effects in Bone Remodeling

Bone remodeling is a tightly coordinated process involving bone resorption by osteoclasts and bone formation by osteoblasts. nih.govresearchgate.net Intermittent administration of PTH and its analogs exerts an osteoanabolic effect, but this can be limited by the "coupling effect," where increased bone formation is followed by increased bone resorption, potentially limiting net bone gain. researchgate.netresearchgate.nethormones.gr Ostabolin has shown differences compared to teriparatide in its effect on bone resorption markers in preclinical studies, suggesting a potentially more favorable balance between bone formation and resorption. researchgate.net Advanced mechanistic studies are needed to fully understand how Ostabolin influences the complex interplay between osteoblasts and osteoclasts, the duration and magnitude of its anabolic window, and how it might dissociate bone formation from resorption to enhance bone accrual. tandfonline.comnih.gov This involves investigating its impact on key signaling pathways and the communication between different bone cell types. nih.govmdpi.com

Development of Predictive In Vitro Models for Bone Homeostasis and Anabolic Response

Developing robust and predictive in vitro models is crucial for accelerating the research and development of anabolic agents like Ostabolin. Traditional 2D cell cultures have limitations in recapitulating the complex 3D structure and cellular interactions of bone tissue. nc3rs.org.uk Research is focused on creating more sophisticated in vitro models, including 3D co-cultures of osteoblasts, osteoclasts, and osteocytes, and utilizing biomaterials and bioreactors to mimic the bone microenvironment and mechanical stimulation. nc3rs.org.ukmicrofluidics-innovation-center.comnih.govmdpi.comfrontiersin.org These models aim to better predict the anabolic response to compounds like Ostabolin and understand their effects on bone homeostasis at a cellular level before moving to in vivo studies. mdpi.com

Integration of Multi-Omics Data for Comprehensive Pathway Mapping of Ostabolin's Effects

Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for a comprehensive understanding of biological systems. nih.govtmc.eduresearchgate.net Applying multi-omics to study Ostabolin's effects can provide a detailed map of the molecular pathways and networks it influences in bone cells and tissue. nih.govtmc.eduresearchgate.netnih.govbiorxiv.orgmdpi.com This can help identify novel targets, understand off-target effects, and elucidate the complex cascade of events that lead to its anabolic effects. Integrating different layers of omics data, often referred to as "trans-omics," can reveal new mechanisms and unexpected interactions relevant to bone biology and the action of anabolic agents. nih.govresearchgate.net

Investigating the Role of Age-Related Cellular Changes in Response to Ostabolin's Anabolic Stimuli

Aging significantly impacts bone health and the cellular components of bone, including osteoblasts, osteoclasts, and osteocytes. nih.govutexas.eduaginganddisease.org Age-related changes in these cells, such as decreased proliferation and differentiation potential of bone marrow stromal cells and the accumulation of senescent cells, can influence the response to anabolic agents. nih.govutexas.eduaginganddisease.orgmdpi.com Research is needed to understand how age-related cellular changes affect the efficacy of Ostabolin and whether its anabolic effects are altered in the context of an aging skeleton. nih.gov Studies investigating PTH signaling in human marrow stromal cells from different age groups have shown age-related decreases in receptor expression and signaling responses, highlighting the importance of this research avenue for Ostabolin. nih.gov

Q & A

Q. What are the validated experimental protocols for synthesizing and characterizing Ostabolin in preclinical studies?

To ensure reproducibility, follow these steps:

- Synthesis : Use peer-reviewed protocols (e.g., solid-phase peptide synthesis) with purity verification via HPLC (>95% purity) and mass spectrometry. Include detailed reaction conditions (solvents, temperatures, catalysts) .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, dynamic light scattering (DLS) for aggregation analysis, and circular dichroism (CD) for secondary structure assessment. Cross-validate results with established literature .

- Documentation : Provide raw spectral data and purity thresholds in supplementary materials to enable replication .

Q. How can researchers distinguish Ostabolin’s mechanism of action from structurally similar peptides (e.g., parathyroid hormone analogs)?

Adopt a comparative framework:

- In vitro assays : Use osteoblast/osteoclast co-culture systems to measure alkaline phosphatase (ALP) activity and osteocalcin secretion. Compare dose-response curves with control peptides .

- Receptor binding : Conduct competitive binding assays (e.g., surface plasmon resonance) using recombinant PTH1R receptors. Quantify dissociation constants (Kd) to assess specificity .

- Gene expression : Perform RNA sequencing on treated cells to identify unique signaling pathways (e.g., Wnt/β-catenin vs. RANKL) .

Q. What are the recommended in vivo models for evaluating Ostabolin’s efficacy in bone regeneration?

Prioritize models with translatable outcomes:

- Rodent osteopenia models : Ovariectomized rats for postmenopausal osteoporosis, with micro-CT analysis of trabecular bone volume (BV/TV) .

- Critical-sized defect models : Use murine calvarial defects to assess bone fill percentage histomorphometrically .

- Controls : Include sham-operated animals and bisphosphonate-treated cohorts to contextualize efficacy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Ostabolin’s reported pharmacokinetic (PK) profiles across studies?

Apply a systematic approach:

- Meta-analysis : Aggregate PK data (e.g., Cmax, t1/2) from published studies and assess heterogeneity via I<sup>2</sup> statistics. Stratify by administration route (subcutaneous vs. intravenous) .

- In silico modeling : Use physiologically based pharmacokinetic (PBPK) tools to simulate interspecies differences (e.g., rodent vs. primate clearance rates) .

- Methodological audit : Compare assay techniques (e.g., ELISA vs. LC-MS/MS) for Ostabolin quantification; prioritize studies using validated, interference-free methods .

Q. What factorial design principles optimize Ostabolin dosing regimens in combinatorial therapies?

Implement a 2<sup>k</sup> factorial design to evaluate interactions:

- Variables : Dose frequency (daily vs. weekly), adjuvant agents (e.g., calcium supplements), and delivery systems (hydrogels vs. nanoparticles) .

- Outcomes : Measure bone mineral density (BMD) and fracture resistance biomechanically. Use ANOVA to identify synergistic/antagonistic effects .

- Power analysis : Precalculate sample sizes (α=0.05, β=0.2) to ensure statistical robustness .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of Ostabolin?

Adopt a translational validation pipeline:

- 3D organoids : Generate bone marrow stromal cell (BMSC)-derived organoids to mimic the bone microenvironment. Test Ostabolin’s osteoinductive capacity in hypoxia vs. normoxia .

- Pharmacodynamic biomarkers : Correlate serum PINP (procollagen type I N-terminal propeptide) levels with histomorphometric outcomes in vivo .

- Failure analysis : Audit experimental conditions (e.g., serum content in media, animal age) that may attenuate drug response .

Q. What frameworks ensure ethical and rigorous data management in multi-center Ostabolin trials?

Follow open science principles:

- Metadata standards : Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for data repositories. Include experimental protocols, raw imaging files, and statistical code .

- Conflict resolution : Establish a pre-trial consensus on endpoint definitions (e.g., “bone healing” criteria) to minimize inter-center variability .

- Audit trails : Document all data transformations and outlier exclusions with justification .

Methodological Tables

Q. Table 1. Key Parameters for Ostabolin Characterization

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% | |

| Aggregation | DLS | PDI <0.2 | |

| Bioactivity | ALP Assay | EC50 ≤10 nM |

Q. Table 2. Common Pitfalls in Ostabolin Research

| Pitfall | Mitigation Strategy |

|---|---|

| Inadequate blinding | Use double-blind dosing in animal studies |

| Cross-species PK extrapolation | Validate using human primary osteoblasts |

| Overreliance on surrogate endpoints | Pair serum biomarkers with histology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro